molecular formula C15H25N7O3 B14145334 N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine CAS No. 585557-39-7

N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine

Cat. No.: B14145334
CAS No.: 585557-39-7
M. Wt: 351.40 g/mol
InChI Key: NIONHXIVQJXNBQ-UHFFFAOYSA-N
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Description

N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is a complex organic compound that features a pyrimidine core substituted with morpholine, pyrrolidine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine typically involves multi-step organic reactions One common approach is to start with a pyrimidine derivative and introduce the nitro group through nitration reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The morpholine and pyrrolidine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas (H~2~) for reduction, potassium permanganate (KMnO~4~) for oxidation, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its bioactivity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    N-(3-Aminopropyl)morpholine: Shares the morpholine group but lacks the pyrimidine core and nitro group.

    Pyrrolidine derivatives: Similar in structure but differ in the substitution pattern and functional groups.

Uniqueness

N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-6-(pyrrolidin-1-yl)pyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both morpholine and pyrrolidine groups, along with the nitro group, makes it a versatile compound for various applications .

Properties

CAS No.

585557-39-7

Molecular Formula

C15H25N7O3

Molecular Weight

351.40 g/mol

IUPAC Name

2-N-(3-morpholin-4-ylpropyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C15H25N7O3/c16-13-12(22(23)24)14(21-6-1-2-7-21)19-15(18-13)17-4-3-5-20-8-10-25-11-9-20/h1-11H2,(H3,16,17,18,19)

InChI Key

NIONHXIVQJXNBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCCCN3CCOCC3

Origin of Product

United States

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